Cas no 953201-10-0 (N-(1-benzylpiperidin-4-yl)methyl-N'-(3-chloro-4-fluorophenyl)ethanediamide)

N-(1-benzylpiperidin-4-yl)methyl-N'-(3-chloro-4-fluorophenyl)ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1-benzylpiperidin-4-yl)methyl-N'-(3-chloro-4-fluorophenyl)ethanediamide
- CCG-296941
- F5016-0375
- VU0629218-1
- 953201-10-0
- AKOS024489542
- N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)oxamide
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
- N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide
-
- Inchi: 1S/C21H23ClFN3O2/c22-18-12-17(6-7-19(18)23)25-21(28)20(27)24-13-15-8-10-26(11-9-15)14-16-4-2-1-3-5-16/h1-7,12,15H,8-11,13-14H2,(H,24,27)(H,25,28)
- InChI Key: HKVCWIIVQDVLJO-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)NC(C(NCC1CCN(CC2C=CC=CC=2)CC1)=O)=O)F
Computed Properties
- Exact Mass: 403.1462828g/mol
- Monoisotopic Mass: 403.1462828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 522
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4Ų
- XLogP3: 3.8
N-(1-benzylpiperidin-4-yl)methyl-N'-(3-chloro-4-fluorophenyl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5016-0375-10μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide |
953201-10-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5016-0375-20μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide |
953201-10-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5016-0375-1mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide |
953201-10-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5016-0375-5μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide |
953201-10-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5016-0375-40mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide |
953201-10-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5016-0375-50mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide |
953201-10-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5016-0375-30mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide |
953201-10-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5016-0375-20mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide |
953201-10-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5016-0375-75mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide |
953201-10-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5016-0375-2mg |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide |
953201-10-0 | 2mg |
$59.0 | 2023-09-10 |
N-(1-benzylpiperidin-4-yl)methyl-N'-(3-chloro-4-fluorophenyl)ethanediamide Related Literature
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
2. Book reviews
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on N-(1-benzylpiperidin-4-yl)methyl-N'-(3-chloro-4-fluorophenyl)ethanediamide
Introduction to N-(1-benzylpiperidin-4-yl)methyl-N'-(3-chloro-4-fluorophenyl)ethanediamide (CAS No. 953201-10-0)
N-(1-benzylpiperidin-4-yl)methyl-N'-(3-chloro-4-fluorophenyl)ethanediamide, commonly referred to by its CAS number CAS No. 953201-10-0, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an ethanediamide moiety attached to a chloro-fluorophenyl group. The combination of these structural elements suggests that this compound may exhibit interesting pharmacological properties, making it a subject of interest for researchers in drug discovery and development.
The synthesis of N-(1-benzylpiperidin-4-yl)methyl-N'-(3-chloro-4-fluorophenyl)ethanediamide involves a series of well-established organic reactions, including nucleophilic substitution, amide bond formation, and possibly some form of cyclization or coupling reactions. The precise synthetic pathway would depend on the availability of starting materials and the desired stereochemistry of the final product. Recent advancements in catalytic asymmetric synthesis have opened new avenues for the preparation of enantiomerically pure derivatives, which could be crucial for preclinical studies.
One of the most intriguing aspects of this compound is its potential biological activity. The presence of a piperidine ring, a known bioisostere for certain amino acids, suggests that this molecule could interact with protein targets in a manner similar to natural ligands. Additionally, the ethanediamide group is known to participate in hydrogen bonding, which is a key interaction in many enzyme-inhibitor complexes. The chloro-fluorophenyl group introduces electron-withdrawing effects, which could modulate the compound's lipophilicity and improve its bioavailability.
Recent studies have highlighted the importance of structural modifications in enhancing the potency and selectivity of small molecule inhibitors. For instance, researchers have demonstrated that substituting aromatic rings with halogens can significantly alter the binding affinity of compounds towards their target proteins. In the case of CAS No. 953201-10-0, the chloro-fluorophenyl group may play a critical role in optimizing these properties, making it a promising candidate for further investigation.
The application of computational chemistry tools has greatly facilitated the study of molecular interactions at an atomic level. By employing molecular docking simulations, scientists can predict how N-(1-benzylpiperidin-4-yl)methyl-N'-(3-chloro-4-fluorophenyl)ethanediamide might bind to its target proteins and identify potential sites for further optimization. Such insights are invaluable in guiding medicinal chemists towards the development of more effective drug candidates.
In conclusion, CAS No. 953201-10-0 represents an exciting advancement in the field of organic chemistry with potential applications in drug discovery. Its unique structure, combined with recent breakthroughs in synthetic and computational methodologies, positions this compound as a valuable tool for exploring novel therapeutic strategies.
953201-10-0 (N-(1-benzylpiperidin-4-yl)methyl-N'-(3-chloro-4-fluorophenyl)ethanediamide) Related Products
- 1527925-50-3(1-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperazine)
- 2742630-78-8(tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate)
- 1864058-72-9(1-(oxan-4-yl)-1-(pyridin-3-yl)methanamine hydrochloride)
- 2309539-12-4(N-(2-ethoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide)
- 737808-15-0(5-(4-Methylphenyl)-6H-1,3,4-thiadiazin-2-amine)
- 65657-37-6(3-(oxan-2-yl)propanal)
- 2229117-81-9(tert-butyl N-{2-bromo-5-1-(methylamino)cyclopropylphenyl}carbamate)
- 1806875-44-4(Ethyl 3-bromo-6-(difluoromethyl)-2-hydroxypyridine-5-acetate)
- 1823064-67-0(2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol)
- 1214743-62-0(tert-Butyl 3,6-Diazabicyclo3.2.2nonane-6-carboxylate)




